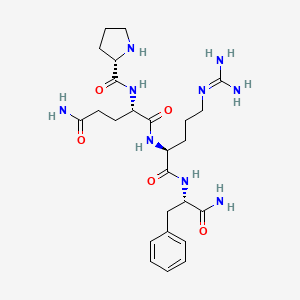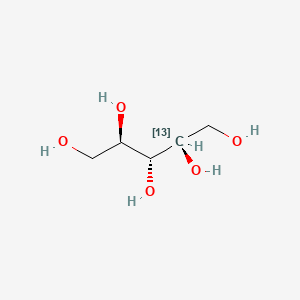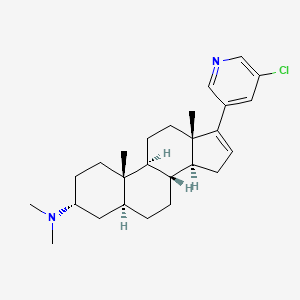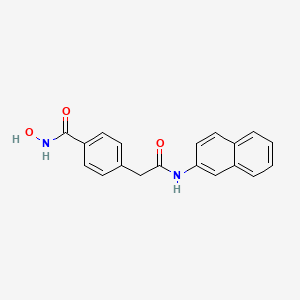![molecular formula C37H38Cl2F2N4O4 B12406668 4-[[(2R,3S,4S,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-5-(2,2-dimethylpropyl)-4-[(pyridin-4-ylmethylamino)methyl]pyrrolidine-2-carbonyl]amino]-3-methoxybenzoic acid](/img/structure/B12406668.png)
4-[[(2R,3S,4S,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-5-(2,2-dimethylpropyl)-4-[(pyridin-4-ylmethylamino)methyl]pyrrolidine-2-carbonyl]amino]-3-methoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[(2R,3S,4S,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-5-(2,2-dimethylpropyl)-4-[(pyridin-4-ylmethylamino)methyl]pyrrolidine-2-carbonyl]amino]-3-methoxybenzoic acid is a complex organic compound that features multiple functional groups, including aromatic rings, halogens, and a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of halogen substituents, and the coupling of various aromatic components. Common synthetic routes may involve:
Step 1: Formation of the pyrrolidine ring through a cyclization reaction.
Step 2: Introduction of halogen substituents via halogenation reactions.
Step 3: Coupling of aromatic components using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Step 4: Final assembly of the compound through amide bond formation and methoxylation.
Industrial Production Methods
Industrial production of such compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:
- Optimization of reaction temperatures and times.
- Use of high-purity reagents and solvents.
- Implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various types of chemical reactions, including:
- Oxidation: Conversion of methoxy groups to hydroxyl groups.
- Reduction: Reduction of aromatic nitro groups to amines.
- Substitution: Halogen substitution reactions to introduce different halogen atoms.
Common Reagents and Conditions
- Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
- Reduction: Use of reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
- Substitution: Use of halogenating agents such as N-bromosuccinimide or N-chlorosuccinimide.
Major Products Formed
- Oxidation: Formation of hydroxylated derivatives.
- Reduction: Formation of amine derivatives.
- Substitution: Formation of halogen-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
- Study of reaction mechanisms and synthesis of complex organic molecules.
- Development of new synthetic methodologies.
Biology
- Investigation of biological activities and potential therapeutic applications.
- Study of interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
- Development of new pharmaceuticals and drug candidates.
- Evaluation of pharmacokinetics and pharmacodynamics.
Industry
- Use as intermediates in the synthesis of other complex organic compounds.
- Application in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of such a compound would depend on its specific biological target. Generally, it may involve:
- Binding to specific receptors or enzymes.
- Inhibition or activation of biochemical pathways.
- Modulation of cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[[(2R,3S,4S,5S)-3-(3-chlorophenyl)-4-(4-chlorophenyl)-5-(2,2-dimethylpropyl)-4-[(pyridin-4-ylmethylamino)methyl]pyrrolidine-2-carbonyl]amino]-3-methoxybenzoic acid
- 4-[[(2R,3S,4S,5S)-3-(3-fluorophenyl)-4-(4-fluorophenyl)-5-(2,2-dimethylpropyl)-4-[(pyridin-4-ylmethylamino)methyl]pyrrolidine-2-carbonyl]amino]-3-methoxybenzoic acid
Uniqueness
- Presence of both chloro and fluoro substituents on the aromatic rings.
- Complexity of the pyrrolidine ring structure.
- Potential for unique biological activities due to the specific arrangement of functional groups.
Eigenschaften
Molekularformel |
C37H38Cl2F2N4O4 |
|---|---|
Molekulargewicht |
711.6 g/mol |
IUPAC-Name |
4-[[(2R,3S,4S,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-5-(2,2-dimethylpropyl)-4-[(pyridin-4-ylmethylamino)methyl]pyrrolidine-2-carbonyl]amino]-3-methoxybenzoic acid |
InChI |
InChI=1S/C37H38Cl2F2N4O4/c1-36(2,3)18-30-37(25-10-9-23(38)17-27(25)40,20-43-19-21-12-14-42-15-13-21)31(24-6-5-7-26(39)32(24)41)33(45-30)34(46)44-28-11-8-22(35(47)48)16-29(28)49-4/h5-17,30-31,33,43,45H,18-20H2,1-4H3,(H,44,46)(H,47,48)/t30-,31-,33+,37-/m0/s1 |
InChI-Schlüssel |
UBACXUKBTJKWLY-GXFZAZKKSA-N |
Isomerische SMILES |
CC(C)(C)C[C@H]1[C@]([C@H]([C@@H](N1)C(=O)NC2=C(C=C(C=C2)C(=O)O)OC)C3=C(C(=CC=C3)Cl)F)(CNCC4=CC=NC=C4)C5=C(C=C(C=C5)Cl)F |
Kanonische SMILES |
CC(C)(C)CC1C(C(C(N1)C(=O)NC2=C(C=C(C=C2)C(=O)O)OC)C3=C(C(=CC=C3)Cl)F)(CNCC4=CC=NC=C4)C5=C(C=C(C=C5)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![benzyl N-[(2S)-3-cyclohexyl-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]propan-2-yl]carbamate](/img/structure/B12406594.png)
![(E)-N-hydroxy-3-[1-(4-methoxyphenyl)sulfonyl-2,3-dihydropyrrolo[2,3-b]pyridin-5-yl]prop-2-enamide](/img/structure/B12406602.png)
![(2R,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12406607.png)




![Acetyloxymethyl 3'-acetyloxy-10'-(dimethylamino)-1-oxospiro[2-benzofuran-3,7'-benzo[c]xanthene]-5-carboxylate;acetyloxymethyl 3'-acetyloxy-10'-(dimethylamino)-3-oxospiro[2-benzofuran-1,7'-benzo[c]xanthene]-5-carboxylate](/img/structure/B12406647.png)



![(2S)-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-(pyridin-2-ylmethylamino)pentanamide](/img/structure/B12406673.png)
![(2S,3R,4S,5S,6R)-2-deuterio-2-[(2R,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12406677.png)
